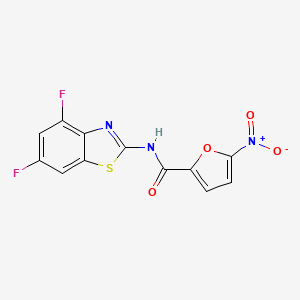![molecular formula C12H18N2 B2927726 3-[(3-Methylpiperidin-1-yl)methyl]pyridine CAS No. 415925-20-1](/img/structure/B2927726.png)
3-[(3-Methylpiperidin-1-yl)methyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Methylpiperidin-1-yl)methyl]pyridine is a heterocyclic compound that features both piperidine and pyridine rings. These structures are significant in organic chemistry due to their presence in various pharmaceuticals and natural products. The compound’s unique structure allows it to exhibit a range of biological activities, making it a valuable subject of study in medicinal chemistry and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylpiperidin-1-yl)methyl]pyridine typically involves the alkylation of a pyridine derivative with a piperidine derivativeThe reaction conditions often require the use of strong bases such as lithium diisopropylamide (LDA) and solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization are common to achieve high-quality products .
化学反应分析
Types of Reactions
3-[(3-Methylpiperidin-1-yl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium hydride (NaH) are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and piperidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
3-[(3-Methylpiperidin-1-yl)methyl]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Medicine: It is investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-[(3-Methylpiperidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. Alternatively, it can interact with receptors, modulating signal transduction pathways .
相似化合物的比较
Similar Compounds
- 3-[(1-Methylpiperidin-2-yl)methyl]pyridine
- 3-[(1-Methylpiperidin-3-yl)methyl]pyridine
- 3-[(1-Methylpiperidin-4-yl)methyl]pyridine
Uniqueness
3-[(3-Methylpiperidin-1-yl)methyl]pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl group on the piperidine ring can significantly affect the compound’s interaction with molecular targets, making it distinct from its analogs .
属性
IUPAC Name |
3-[(3-methylpiperidin-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11-4-3-7-14(9-11)10-12-5-2-6-13-8-12/h2,5-6,8,11H,3-4,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPSDJQPJOLPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-chloro-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2927643.png)
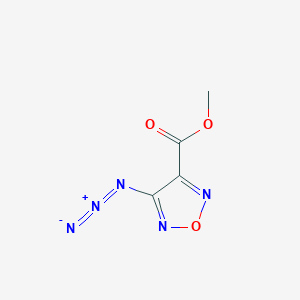
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2927647.png)
![N-(2,3-dimethoxybenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2927648.png)
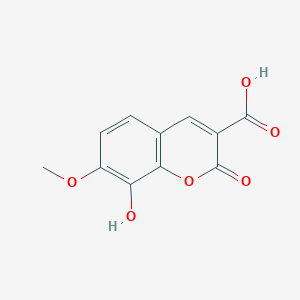
![2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2927652.png)
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2927653.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2927655.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2927657.png)
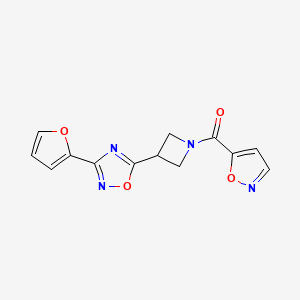
![2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylpropanamide](/img/structure/B2927662.png)
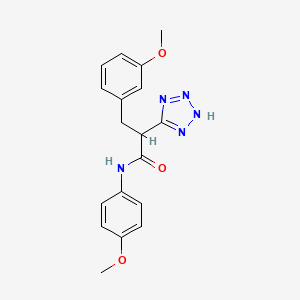
![5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2927664.png)
